molecular formula C17H17F2N3O3S2 B6449765 2-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole CAS No. 2549024-07-7

2-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

Cat. No.: B6449765
CAS No.: 2549024-07-7
M. Wt: 413.5 g/mol
InChI Key: CNJOAQGVNDSNCS-UHFFFAOYSA-N
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Description

2-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is a complex organic compound featuring a blend of various functional groups. This amalgamation makes it an interesting subject in both academic and industrial chemistry settings. This compound's unique structure allows it to participate in various chemical reactions, rendering it valuable in multiple fields such as medicinal chemistry, synthetic organic chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole involves multiple steps, integrating functional group manipulations and cyclizations. Here's a simplified synthetic route:

  • Starting Materials: : The synthesis begins with appropriately substituted benzoyl and octahydropyrrolo[3,4-c]pyrrole derivatives.

  • Cyclization: : Cyclization reactions are employed to form the core pyrrolo-pyrrole system under controlled conditions, often using acid or base catalysts.

  • Functional Group Modifications: : Introduction of the difluoromethanesulfonyl group is achieved through sulfonylation reactions. This step might involve reagents like difluoromethanesulfonyl chloride.

  • Formation of the Thiazole Ring: : The final thiazole ring is generally formed via cyclodehydration reactions, using thionating agents like Lawesson's reagent under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be streamlined using continuous flow chemistry techniques to enhance yield and purity. Automation and process optimization allow for scalable production with minimal by-products, ensuring higher efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur moiety, potentially using oxidizing agents like hydrogen peroxide.

  • Reduction: : The compound's aromatic rings can participate in reduction reactions, typically involving catalytic hydrogenation.

  • Substitution: : The benzoyl and sulfonyl groups allow for electrophilic and nucleophilic substitution reactions, facilitating further functionalization.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate.

  • Reduction: : Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution: : Nucleophiles like amines, and electrophiles like alkyl halides.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of fully or partially hydrogenated derivatives.

  • Substitution: : New derivatives with modified benzoyl or sulfonyl groups.

Scientific Research Applications

This compound finds applications across diverse scientific domains:

Chemistry

  • Synthetic Organic Chemistry: : Serves as a precursor for more complex molecules.

  • Materials Science: : Potential use in creating polymers with unique electronic properties.

Biology

  • Biochemical Studies: : Utilized to study enzyme-substrate interactions involving sulfonyl groups.

Medicine

  • Drug Development: : Explored for its potential as a pharmacophore in designing new therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry

  • Catalysis: : Investigated for use as a catalyst in various industrial chemical reactions due to its stability and unique functional groups.

Mechanism of Action

Molecular Targets and Pathways

The compound interacts with biological targets primarily through its sulfonyl and benzoyl groups, which can form strong bonds with enzymes and receptors. This interaction often leads to the modulation of specific biochemical pathways, making it a valuable tool in drug discovery.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

  • 2-[5-(2-Trifluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole

Unique Features

  • Functional Groups: : The presence of difluoromethanesulfonyl group provides unique electronic and steric properties, enhancing its reactivity and interaction potential.

  • Versatility: : The combination of pyrrolo-pyrrole and thiazole rings in a single molecule contributes to its multifaceted applications, distinguishing it from similar compounds that may lack one of these features.

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Properties

IUPAC Name

[2-(difluoromethylsulfonyl)phenyl]-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3S2/c18-16(19)27(24,25)14-4-2-1-3-13(14)15(23)21-7-11-9-22(10-12(11)8-21)17-20-5-6-26-17/h1-6,11-12,16H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJOAQGVNDSNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CC=CC=C4S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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